molecular formula C12H12N2OS B5508663 N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 349432-68-4

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5508663
CAS No.: 349432-68-4
M. Wt: 232.30 g/mol
InChI Key: GPGOQSMTEUSFCN-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methyl-2-pyridinecarboxylic acid and 2-thiophenylamine.

    Amide Bond Formation: The carboxylic acid group of 6-methyl-2-pyridinecarboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 2-thiophenylamine to form the amide bond, yielding this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(6-methylpyridin-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a pyridine and a thiophene ring, which may confer distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-4-2-6-11(13-9)14-12(15)8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOQSMTEUSFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252960
Record name N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349432-68-4
Record name N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349432-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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